molecular formula C8H7BrINO B13663165 5-Bromo-2-iodo-3-methylbenzamide

5-Bromo-2-iodo-3-methylbenzamide

Cat. No.: B13663165
M. Wt: 339.96 g/mol
InChI Key: KAPBOEGSEQXQBP-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-methylbenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with bromine (Br) at position 5, iodine (I) at position 2, and a methyl group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of conductive polymers, organometallic catalysts, and bioactive molecules . The presence of two distinct halogens (Br and I) enables selective reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, where iodine’s superior leaving-group ability facilitates substitution at position 2, while bromine offers stability for further functionalization at position 5 .

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

5-bromo-2-iodo-3-methylbenzamide

InChI

InChI=1S/C8H7BrINO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

KAPBOEGSEQXQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of 3-methylbenzamide. The process may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Iodination: Using iodine or an iodine-containing reagent like potassium iodide (KI) in the presence of an oxidizing agent.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-iodo-3-methylbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine, which are good leaving groups.

    Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction Products: Amines or alcohols, depending on the reduction conditions.

Scientific Research Applications

Chemistry: 5-Bromo-2-iodo-3-methylbenzamide is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.

Biology and Medicine:

Industry: In the industrial sector, 5-Bromo-2-iodo-3-methylbenzamide can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-3-methylbenzamide largely depends on its chemical reactivity. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Halogen-Substituted Benzamides

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
  • Structure : Contains fluorine (F) at position 2 and a methoxyphenyl amide group.
  • Molecular Weight : 324.145 g/mol .
  • The methoxyphenyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions but improving affinity for aromatic receptor targets.
  • Applications : Explored in medicinal chemistry for kinase inhibition due to fluorine’s bioisosteric properties .
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide
  • Structure : Features a cyclopropyl amide substituent and fluorine at position 2.
  • Key Differences :
    • The cyclopropyl group enhances metabolic stability compared to aryl amides, making it suitable for drug candidates .
    • Fluorine’s smaller atomic radius reduces steric bulk, enabling easier access to enzymatic active sites.
  • Applications : Investigated in anticancer and antimicrobial agent development .
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
  • Structure : Chlorine (Cl) at position 2 and a coumarin-derived phenyl group.
  • Key Differences :
    • Chlorine’s intermediate leaving-group ability (between F and I) balances reactivity and stability.
    • The coumarin moiety introduces fluorescence properties, enabling applications in bioimaging or photodynamic therapy .

Heterocyclic Analogues

5-Bromo-4-methylpyrimidine
  • Structure : Pyrimidine ring with bromine at position 5 and methyl at position 3.
  • Key Differences :
    • The pyrimidine core increases π-π stacking interactions, enhancing binding to nucleic acids.
    • Lacks the amide group, reducing hydrogen-bonding capacity but improving membrane permeability.
  • Applications : Used in nucleotide analog synthesis for antiviral research .
5-Bromo-6-chloro-3-iodopyridin-2-amine
  • Structure : Pyridine ring with Br, Cl, and I substitutions.
  • Key Differences :
    • The pyridine nitrogen enhances basicity, altering solubility and metal-coordination properties.
    • Multiple halogens enable sequential functionalization, though steric clashes may limit reactivity .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Functional Group Variations

5-Bromo-4-fluoro-2-hydroxybenzaldehyde
  • Structure : Benzaldehyde with Br, F, and hydroxyl groups.
  • Key Differences :
    • The aldehyde group enables condensation reactions, unlike the amide’s nucleophilic properties.
    • Hydroxyl group increases acidity (pKa ~8–10), facilitating deprotonation in basic conditions .
  • Applications : Precursor for Schiff base ligands in coordination chemistry .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Halogens Key Functional Groups
5-Bromo-2-iodo-3-methylbenzamide ~350.01 (estimated) Br, I Benzamide, methyl
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 324.145 Br, F Benzamide, methoxyphenyl
5-Bromo-4-methylpyrimidine ~173.02 Br Pyrimidine, methyl
5-Bromo-6-chloro-3-iodopyridin-2-amine ~303.33 Br, Cl, I Pyridine, amine

Research Findings and Trends

  • Halogen Effects : Iodine’s superior leaving-group ability makes 5-Bromo-2-iodo-3-methylbenzamide more reactive in cross-coupling reactions than fluoro or chloro analogues .
  • Bioactivity : Fluorinated benzamides (e.g., 5-Bromo-2-fluoro derivatives) show enhanced pharmacokinetic profiles due to fluorine’s electronegativity and small size .
  • Structural Diversity : Heterocyclic variants (e.g., pyrimidines, pyridines) prioritize nucleic acid targeting, while benzamides focus on protein-binding applications .

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